molecular formula C20H20N4O2S B2706361 8,9-Dimethoxy-2-methyl-5-((4-methylbenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline CAS No. 860650-26-6

8,9-Dimethoxy-2-methyl-5-((4-methylbenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline

Cat. No. B2706361
CAS RN: 860650-26-6
M. Wt: 380.47
InChI Key: PRNVWSKLNIHCRR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 8,9-Dimethoxy-2-methyl-5-((4-methylbenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline is C20H20N4O2S . Its average mass is 380.463 Da and its monoisotopic mass is 380.130707 Da .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds within the quinazoline and triazoloquinazoline families are synthesized for their potential pharmacological properties. Studies such as those by Phillips and Castle (1980) and Bodtke et al. (2007) involve the synthesis of quinazolinium derivatives and 5-thioxo-6H-imidazo[1,2-c]quinazolines, illustrating the chemical versatility and potential for generating biologically active molecules. These synthetic routes offer insights into creating analogs with specific substitutions, such as the one mentioned, to explore their biological activities further (Phillips & Castle, 1980); (Bodtke et al., 2007).

Pharmacological Potential

Research on structurally similar compounds demonstrates significant pharmacological potential. For example, compounds within the quinazoline class have been evaluated for their cytotoxicity against cancer cell lines, showcasing their potential as anticancer agents. The study by Ovádeková et al. (2005) on a quinazoline derivative revealed cytotoxic effects on human cancer cell lines, underscoring the potential therapeutic applications of these compounds in oncology (Ovádeková et al., 2005).

Agricultural Applications

Furthermore, quinazoline derivatives have been investigated for their agricultural applications, particularly as antimicrobial agents. The synthesis and evaluation of quinazoline thioether derivatives incorporating a 1,2,4-triazolo[4,3-a]pyridine moiety by Fan et al. (2019) highlight the exploration of these compounds for crop protection. Some derivatives exhibited potent antibacterial activities against phytopathogenic bacteria, suggesting their use as plant bactericides (Fan et al., 2019).

Mechanism of Action

properties

IUPAC Name

8,9-dimethoxy-2-methyl-5-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-12-5-7-14(8-6-12)11-27-20-22-16-10-18(26-4)17(25-3)9-15(16)19-21-13(2)23-24(19)20/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNVWSKLNIHCRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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